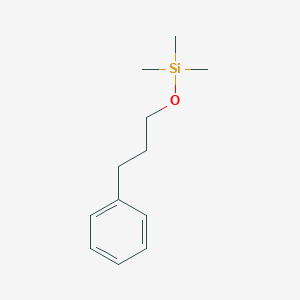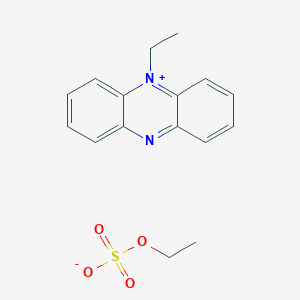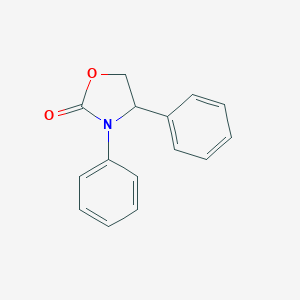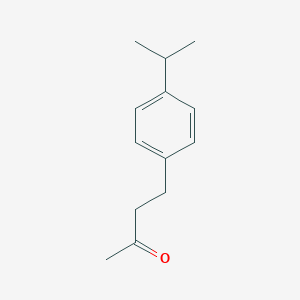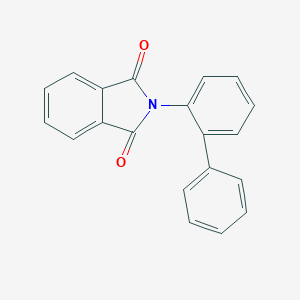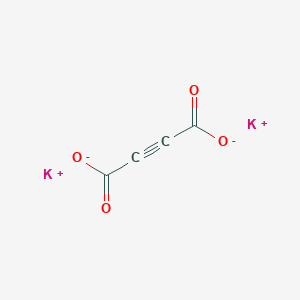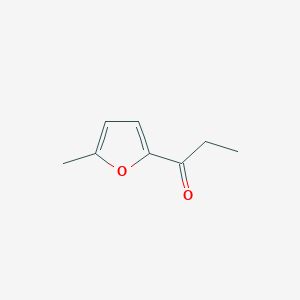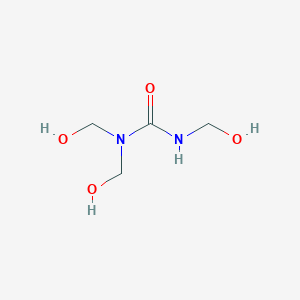
Tris(hydroxymethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(hydroxymethyl)urea (THU) is a highly versatile compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. THU is a white crystalline powder that is soluble in water and has a molecular formula of C4H10N2O4.
科学的研究の応用
Tris(hydroxymethyl)urea has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and environmental science. In biomedicine, Tris(hydroxymethyl)urea has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. Tris(hydroxymethyl)urea has also been used in the synthesis of novel materials, such as polyurethanes and resins, due to its ability to form stable complexes with metal ions. In environmental science, Tris(hydroxymethyl)urea has been studied for its potential use as a chelating agent for heavy metal removal from wastewater.
作用機序
The mechanism of action of Tris(hydroxymethyl)urea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of certain enzymes. Tris(hydroxymethyl)urea has been shown to bind to copper ions, which are essential for the activity of certain enzymes, and inhibit their function. Tris(hydroxymethyl)urea has also been shown to have a chelating effect on iron ions, which are involved in the production of reactive oxygen species (ROS) in cells. By inhibiting the activity of these enzymes and reducing ROS production, Tris(hydroxymethyl)urea may have a protective effect against oxidative stress and inflammation.
生化学的および生理学的効果
Tris(hydroxymethyl)urea has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. Tris(hydroxymethyl)urea has been shown to inhibit the production of ROS and reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. Tris(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
Tris(hydroxymethyl)urea has several advantages for use in laboratory experiments, including its stability, solubility in water, and low toxicity. Tris(hydroxymethyl)urea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Tris(hydroxymethyl)urea has some limitations, including its limited solubility in organic solvents and its potential to form complexes with other compounds in the sample, which can interfere with the results of experiments.
将来の方向性
There are several future directions for research on Tris(hydroxymethyl)urea, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties. Tris(hydroxymethyl)urea could also be used in the synthesis of novel materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, Tris(hydroxymethyl)urea could be studied further for its potential use in environmental applications, such as heavy metal removal from wastewater. Overall, Tris(hydroxymethyl)urea is a highly versatile compound with significant potential for future research and applications.
合成法
Tris(hydroxymethyl)urea can be synthesized through a multistep reaction process that involves the reaction of formaldehyde, urea, and glyoxal in the presence of a base catalyst. The reaction yields Tris(hydroxymethyl)urea as the final product, which can be purified through recrystallization. The synthesis of Tris(hydroxymethyl)urea is relatively straightforward and can be carried out in a laboratory setting using standard laboratory equipment.
特性
CAS番号 |
13329-70-9 |
|---|---|
製品名 |
Tris(hydroxymethyl)urea |
分子式 |
C4H10N2O4 |
分子量 |
150.13 g/mol |
IUPAC名 |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
InChIキー |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
正規SMILES |
C(NC(=O)N(CO)CO)O |
その他のCAS番号 |
13329-70-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



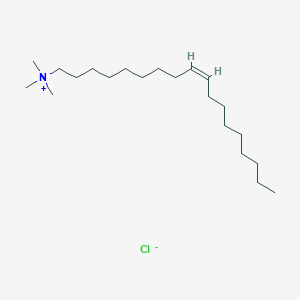
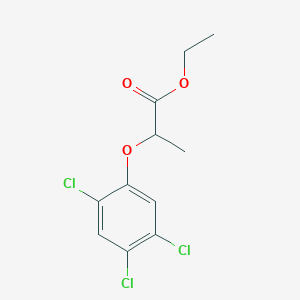
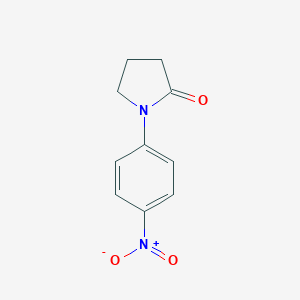
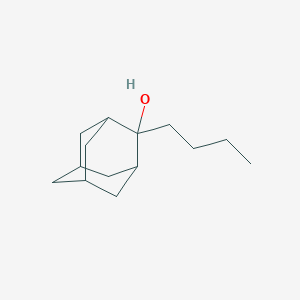
![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
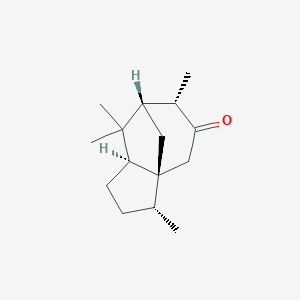
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
